![molecular formula C17H17N7O B2480187 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1172342-62-9](/img/structure/B2480187.png)
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a broader class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, known for their diverse pharmacological activities. This class of compounds has been extensively researched for their potential in various biomedical applications, primarily due to their interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-ones typically involves the reaction of amino-pyrazole with aromatic aldehyde in the presence of heteropolyacids, leading to high yields of the target compounds. A specific example includes the synthesis of derivatives from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde, utilizing heteropolyacids like H3PMo12O40 and H14[NaP5W29MoO110] as catalysts (Heravi et al., 2007).
Molecular Structure Analysis
The molecular structures of closely related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, revealing intramolecular N-H...O bonds and nearly planar ring structures formed by these hydrogen bonds (Wu et al., 2005).
Scientific Research Applications
Antimicrobial and Anticancer Properties
- Compounds similar to 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown significant antimicrobial and anticancer activities. Studies found that certain pyrazole and pyrazolopyrimidine derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Chemical Properties
- Research on derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, including those with similar structures to the compound , has led to the development of novel isoxazolines and isoxazoles, indicating potential in chemical synthesis and drug design (Rahmouni et al., 2014).
Inhibition of Enzymes and Receptors
- Pyrazolo[3,4-d]pyrimidines have been identified as a class of compounds with affinity for A1 adenosine receptors, suggesting potential applications in the modulation of these receptors for therapeutic purposes (Harden, Quinn, & Scammells, 1991).
Catalytic Applications
- The compound and its derivatives have been used in catalytic methods, demonstrating the potential of such compounds in catalysis and organic synthesis, with specific emphasis on high yield production (Heravi, Motamedi, Bamoharram, & Seify, 2007).
properties
IUPAC Name |
6-(5-amino-3-methylpyrazol-1-yl)-1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-9-4-5-12(6-10(9)2)23-15-13(8-19-23)16(25)21-17(20-15)24-14(18)7-11(3)22-24/h4-8H,18H2,1-3H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBTKHKNZMNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


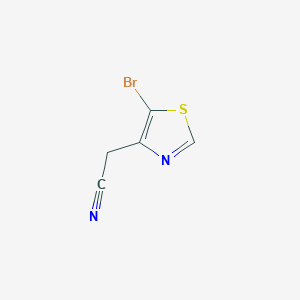
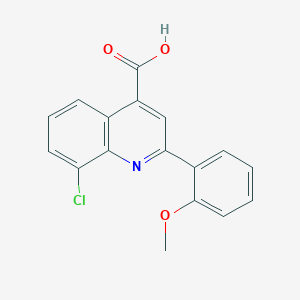
![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)
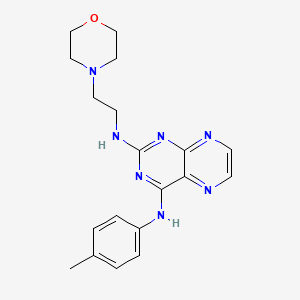
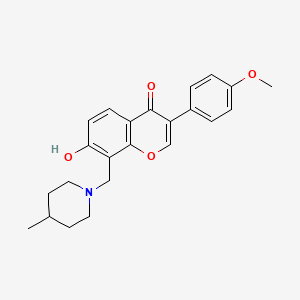



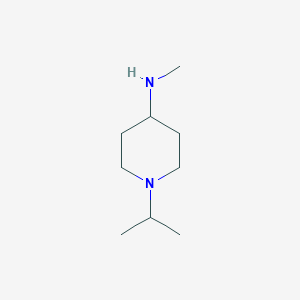
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)
